molecular formula C43H54N8O7 B132912 Bootlabcap CAS No. 157973-91-6

Bootlabcap

Cat. No. B132912
M. Wt: 794.9 g/mol
InChI Key: HRNMANYNLBIEDG-WJERKRFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bootlabcap, also known as 3-(2-Benzothiazolylthio)-1-propanesulfonic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly used as a fluorescent probe in biochemical and physiological studies to monitor the activity of enzymes and other biomolecules.

Mechanism Of Action

Bootlabcap works by binding to the active site of enzymes and other biomolecules, causing a change in the fluorescence of the compound. This change in fluorescence can be used to monitor the activity of the enzyme or biomolecule of interest.

Biochemical And Physiological Effects

Bootlabcap has been shown to have minimal effects on biochemical and physiological processes. This compound is non-toxic and does not interfere with the activity of enzymes or other biomolecules.

Advantages And Limitations For Lab Experiments

The advantages of using Bootlabcap in lab experiments include its high sensitivity, low toxicity, and ability to monitor the activity of enzymes and other biomolecules in real-time. The limitations of using Bootlabcap include its cost and the need for specialized equipment to monitor fluorescence.

Future Directions

There are several future directions for the use of Bootlabcap in scientific research. One potential application is in the development of new drugs that target specific enzymes or biomolecules. Bootlabcap could be used to screen potential drug candidates for their activity against these targets. Another potential application is in the study of disease mechanisms. Bootlabcap could be used to monitor the activity of enzymes and other biomolecules that are involved in disease processes, providing valuable insights into the underlying mechanisms of disease.

Synthesis Methods

The synthesis of Bootlabcap involves the reaction of 2-mercaptobenzothiazole with Bootlabcapchloro-1-propanesulfonic acid under basic conditions. The resulting product is purified through column chromatography to obtain a pure sample of Bootlabcap.

Scientific Research Applications

Bootlabcap has been widely used in scientific research as a fluorescent probe to monitor the activity of enzymes and other biomolecules. This compound has been used to study the activity of enzymes such as proteases, kinases, and phosphatases. It has also been used to study the activity of ion channels and transporters.

properties

CAS RN

157973-91-6

Product Name

Bootlabcap

Molecular Formula

C43H54N8O7

Molecular Weight

794.9 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C43H54N8O7/c1-27-14-8-10-18-32(27)48-41(56)45-21-13-12-20-34(47-30-24-37(52)51(26-30)36(38(44)53)22-28-15-6-5-7-16-28)39(54)50-40(55)35(49-42(57)58-43(2,3)4)23-29-25-46-33-19-11-9-17-31(29)33/h5-11,14-19,25,30,34-36,46-47H,12-13,20-24,26H2,1-4H3,(H2,44,53)(H,49,57)(H2,45,48,56)(H,50,54,55)/t30-,34+,35+,36+/m1/s1

InChI Key

HRNMANYNLBIEDG-WJERKRFCSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NCCCC[C@@H](C(=O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)N[C@@H]4CC(=O)N(C4)[C@@H](CC5=CC=CC=C5)C(=O)N

SMILES

CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)NC4CC(=O)N(C4)C(CC5=CC=CC=C5)C(=O)N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)NC4CC(=O)N(C4)C(CC5=CC=CC=C5)C(=O)N

synonyms

4-((1,1-dimethylethoxy)carbonyl)-tryptophyl-lysyl(2-tolylaminocarbonyl)amino-1-(benzylcarbamoylmethyl)pyrrolidin-2-one
4-Boc-Trp-Lys(Tac)amino-1-(benzylcarbamoylmethyl)pyrrolidin-2-one
BOOTLABCAP

Origin of Product

United States

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